molecular formula C8H9N5 B1147508 9-Propenyladenine CAS No. 4121-40-8

9-Propenyladenine

Cat. No.: B1147508
CAS No.: 4121-40-8
M. Wt: 175.195
InChI Key: ACWCANXGLNLMJB-NSCUHMNNSA-N
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Scientific Research Applications

9-Propenyladenine is primarily used as a mutagenic impurity in tenofovir disoproxil fumarate, which is an antiretroviral agent. Its applications in scientific research include:

Mechanism of Action

9-Propenyladenine is a mutagenic impurity in Tenofovir Disoproxil . Tenofovir Disoproxil is an antiretroviral agent known as a nucleotide analogue reverse transcriptase inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propenyladenine typically involves a multi-step reaction starting from 6-chloropurine. The steps include:

    Potassium carbonate: in N,N-dimethylformamide at 20°C for 17 hours under an inert atmosphere.

    Ammonia: in tert-butyl alcohol at 120°C for 21 hours.

    Potassium carbonate: under microwave irradiation at 200°C for 7 hours.

    Allyl halide: under alkaline conditions.

    Potassium tert-butylate: in dimethyl sulfoxide at 100°C for 20 minutes.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use as an impurity in pharmaceutical compounds. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 9-Propenyladenine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted purines.

Comparison with Similar Compounds

    Tenofovir: An antiretroviral agent used to treat HIV and hepatitis B.

    Adenine: A nucleobase found in DNA and RNA.

    6-Chloropurine: A precursor in the synthesis of 9-Propenyladenine.

Uniqueness: this compound is unique due to its mutagenic properties and its role as an impurity in tenofovir disoproxil fumarate. Unlike other similar compounds, it is not used therapeutically but is significant in the context of pharmaceutical synthesis and quality control.

Properties

IUPAC Name

9-[(E)-prop-1-enyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCANXGLNLMJB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446486-33-4
Record name 9-(1E)-1-Propen-1-yl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(1E)-1-Propen-1-yl-9H-purin-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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